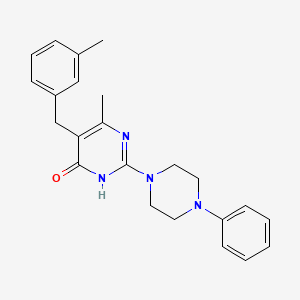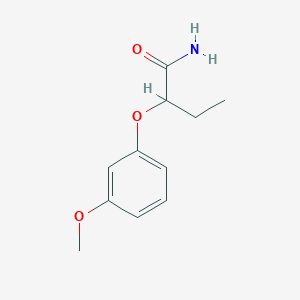![molecular formula C18H25ClFN3O B6010236 2-chloro-4-fluoro-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]benzamide](/img/structure/B6010236.png)
2-chloro-4-fluoro-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-fluoro-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-(1-methylpiperidin-4-yl)piperidine to yield the desired benzamide.
Introduction of the Piperidine Moiety: The piperidine moiety can be introduced through a nucleophilic substitution reaction, where the piperidine derivative is reacted with the benzamide core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
2-chloro-4-fluoro-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The piperidine moiety can undergo oxidation to form N-oxides or reduction to form secondary amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with different nucleophiles replacing the chloro or fluoro groups.
Oxidation: Products include N-oxides of the piperidine moiety.
Reduction: Products include secondary amines derived from the piperidine moiety.
Hydrolysis: Products include 2-chloro-4-fluorobenzoic acid and 1-(1-methylpiperidin-4-yl)piperidine.
科学的研究の応用
2-chloro-4-fluoro-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-chloro-4-fluoro-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
2-chloro-4-fluorobenzamide: Lacks the piperidine moiety, making it less complex.
4-fluoro-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]benzamide: Lacks the chloro substituent, which may affect its reactivity and interactions.
2-chloro-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]benzamide: Lacks the fluoro substituent, which may alter its chemical properties.
Uniqueness
The presence of both chloro and fluoro substituents, along with the piperidine moiety, makes 2-chloro-4-fluoro-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]benzamide unique. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
特性
IUPAC Name |
2-chloro-4-fluoro-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClFN3O/c1-22-9-6-15(7-10-22)23-8-2-3-14(12-23)21-18(24)16-5-4-13(20)11-17(16)19/h4-5,11,14-15H,2-3,6-10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZSFDJQZNPZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-CHLORO-4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B6010167.png)
![3-[[4-(Cyclohexylmethyl)triazol-1-yl]methyl]piperidine](/img/structure/B6010171.png)

![N-(2-hydroxy-2-pyridin-3-ylethyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6010185.png)
![3,5-diacetamido-N-[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl]benzamide](/img/structure/B6010193.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one](/img/structure/B6010208.png)
![5-bromo-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6010212.png)
![1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B6010219.png)

![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B6010228.png)
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol](/img/structure/B6010231.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6010244.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6010262.png)
